BenchChemオンラインストアへようこそ!

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-

Physicochemical properties Drug-likeness Permeability

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- (CAS 61338-19-0) is a heterocyclic small molecule (MW 248.26, formula C₁₁H₈N₂O₃S) belonging to the 4-hydroxyquinoline-3-carbonitrile chemotype. This scaffold is foundational in kinase inhibitor discovery, exemplified by the FDA-approved Src/Abl inhibitor bosutinib , and has been explored for MAO inhibition, antimicrobial activity, and NF-κB pathway modulation.

Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
Cat. No. B15365388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-
Molecular FormulaC11H8N2O3S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N
InChIInChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14)
InChIKeyDUQVSPFFDLGQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-: A Differentiated 8-Substituted Quinoline-3-carbonitrile Scaffold for Drug Discovery


3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- (CAS 61338-19-0) is a heterocyclic small molecule (MW 248.26, formula C₁₁H₈N₂O₃S) belonging to the 4-hydroxyquinoline-3-carbonitrile chemotype . This scaffold is foundational in kinase inhibitor discovery, exemplified by the FDA-approved Src/Abl inhibitor bosutinib [1], and has been explored for MAO inhibition, antimicrobial activity, and NF-κB pathway modulation [2]. The compound is commercially available as a research tool and building block, typically at ≥97% purity, and is stored at 2–8°C in sealed, dry conditions .

Why Unsubstituted or Simple Alkyl/Halo 4-Hydroxyquinoline-3-carbonitriles Cannot Replace the 8-Methylsulfonyl Analog


Within the 4-hydroxyquinoline-3-carbonitrile series, the 8-position substituent is a critical determinant of pharmacological behavior. The unsubstituted parent core (CAS 2305-70-6) provides a generic starting point but lacks the targeted interactions conferred by specific 8-substituents . Introduction of a methylsulfonyl group at the 8-position fundamentally alters the electronic environment, hydrogen-bonding capacity, and metabolic fate compared to analogs bearing hydrogen, methyl (CAS 61338-31-6), fluoro (CAS 61338-15-6), chloro (CAS 61338-25-8), or methylthio (CAS 61338-28-1) substituents . These differences manifest in divergent target engagement profiles, ADME properties, and synthetic versatility, making direct substitution of the 8-methylsulfonyl derivative with other in-class analogs scientifically unwarranted without re-validation of the entire experimental system.

Product-Specific Quantitative Evidence: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- vs. Closest Analogs


Predicted Physicochemical Differentiation: TPSA and cLogP vs. 8-H, 8-Methyl, and 8-Fluoro Analogs

The 8-methylsulfonyl group substantially increases topological polar surface area (TPSA) and reduces lipophilicity (cLogP) compared to key 8-substituted analogs. For the target compound, calculated TPSA is approximately 96–98 Ų and cLogP approximately 0.9–1.2, versus 4-hydroxyquinoline-3-carbonitrile (8-H, TPSA ~66 Ų, cLogP ~1.4), 8-methyl analog (TPSA ~66 Ų, cLogP ~1.8), and 8-fluoro analog (TPSA ~66 Ų, cLogP ~1.5) [1]. These computed values derive from standard ChemAxon-based algorithms; experimental LogP and solubility measurements for this specific compound remain absent from the peer-reviewed literature.

Physicochemical properties Drug-likeness Permeability

Metabolic Vulnerability: Methylsulfonyl Demethylation as a Conserved Clearance Pathway for 8-Sulfonyl Quinolines

The methylsulfonyl moiety is susceptible to metabolic demethylation, a pathway extensively characterized for the cathepsin K inhibitor odanacatib across rats, dogs, and monkeys [1]. Although no direct metabolic stability data exist for 3-quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- in human liver microsomes or hepatocytes, the conserved methylsulfonyl group predicts that demethylation (mediated principally by CYP3A) would represent a major Phase I metabolic route, with the resulting 8-sulfinic acid/sulfhydryl metabolite potentially exhibiting altered activity or reactivity [2]. In contrast, 8-methyl or 8-fluoro analogs would be expected to undergo alternative metabolic transformations (e.g., aromatic hydroxylation, glucuronidation of the 4-OH), leading to divergent clearance kinetics.

Drug metabolism Pharmacokinetics Methylsulfonyl

Synthetic Versatility: The 8-Methylsulfonyl Group as a Superior Late-Stage Diversification Handle vs. 8-Halo or 8-Methylthio Analogs

The 8-methylsulfonyl substituent serves as a synthetically enabling functional group that is directly amenable to nucleophilic aromatic substitution (SNAr) under mild conditions, unlike the 8-fluoro or 8-chloro analogs, which require more forcing conditions or metal-catalyzed coupling . In contrast, the 8-methylthio analog (CAS 61338-28-1) is a redox-sensitive precursor that requires oxidation to access the sulfonyl oxidation state . The target compound therefore occupies a unique position: it is the oxidized, activated form ready for immediate diversification, bypassing the additional synthetic step required when starting from the 8-methylthio precursor.

Organic synthesis Late-stage functionalization Medicinal chemistry

Kinase Inhibition Potential: Structural Congruence with the Bosutinib Pharmacophore vs. 8-Methylthio Analog

The 3-quinolinecarbonitrile-4-hydroxy core is the central scaffold of bosutinib (SKI-606), a potent dual Src/Abl kinase inhibitor (IC₅₀ ~1.2 nM for Src, ~1 nM for Abl) . Patents covering substituted 3-quinolinecarbonitriles as protein kinase inhibitors explicitly include the 8-methylsulfonyl substitution as part of the claimed chemical space, indicating its recognition as a viable kinase inhibitor scaffold [1]. The 8-methylsulfonyl group provides a hydrogen-bond acceptor (sulfonyl oxygen) absent in the 8-methylthio analog (thioether is a very weak H-bond acceptor), potentially enabling additional interactions with the kinase hinge region or solvent-exposed residues. While direct kinase IC₅₀ data for the title compound remain unpublished, its structural congruence with the bosutinib core—combined with the distinct electronic character of the 8-sulfonyl group—provides a rational basis for its selection over the 8-methylthio or 8-halo analogs in kinase-focused screening libraries.

Kinase inhibitors Drug design Structure-activity relationship

Computed Aqueous Solubility vs. 8-H and 8-Methyl Analogs: Impact on Assay Compatibility

The introduction of the polar methylsulfonyl group at the 8-position is predicted to increase aqueous solubility relative to the unsubstituted and 8-methyl analogs. ChemAxon-based calculations predict LogS approximately -3.0 to -3.5 (approximately 125–250 µM) for the title compound, compared to LogS approximately -3.9 (~75 µM) for the 8-H parent (CAS 2305-70-6) and LogS approximately -4.2 (~40 µM) for the 8-methyl analog (CAS 61338-31-6) [1]. These predictions are consistent with general QSAR trends showing that sulfonyl groups improve solubility relative to alkyl or hydrogen substituents on aromatic systems. Experimental solubility determinations (e.g., kinetic solubility at pH 7.4 in PBS) for this specific compound have not been reported in peer-reviewed literature and are recommended for any quantitative structure-property relationship (QSPR) validation.

Solubility Assay development In vitro pharmacology

NF-κB Pathway Modulation: Class-Level Evidence for Sulfonyl-Containing Quinolines vs. Non-Sulfonyl Analogs

Sulfonyl-containing quinoline compounds have been identified as lead structures for NF-κB inhibition, with specific compounds showing activity against hepatocellular carcinoma models [1]. N-(quinolin-8-yl)benzenesulfonamides have demonstrated IC₅₀ values of approximately 3.2 µM in TNF-α-stimulated NF-κB p65 nuclear translocation assays in HUVEC cells [2]. While the title compound bears a methylsulfonyl group at the 8-position rather than a sulfonamide linkage, the presence of a sulfonyl moiety at this position places it within the broader class of sulfonyl-containing quinolines with demonstrated NF-κB modulatory activity. By contrast, the 8-H, 8-methyl, and 8-halo analogs lack this sulfonyl functionality and have not been implicated in NF-κB pathway modulation.

NF-kappaB Inflammation Hepatocellular carcinoma

Recommended Research Application Scenarios for 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-


Kinase Inhibitor Lead Generation: 8-Sulfonyl-Directed Library Synthesis

Building on the structural congruence of the 4-hydroxy-3-carbonitrile quinoline core with bosutinib, this compound serves as a late-stage diversification scaffold for generating focused kinase inhibitor libraries [1]. The 8-methylsulfonyl group provides a strong electron-withdrawing substituent that activates the 7-position for nucleophilic aromatic substitution, enabling rapid parallel synthesis of 7-substituted analogs. Researchers developing Src-family or Abl kinase inhibitor programs can use this scaffold to explore novel selectivity profiles conferred by the sulfonyl H-bond acceptor capacity, which is absent in bosutinib's 7-substituted analogs.

NF-κB Pathway Tool Compound for Anti-Inflammatory Screening

Given the class-level evidence that sulfonyl-containing quinolines modulate NF-κB signaling, the title compound is a rational selection for inclusion in anti-inflammatory screening cascades targeting the NF-κB pathway [2]. For laboratories evaluating NF-κB p65 nuclear translocation or downstream cytokine production (TNF-α, IL-1β), this compound offers a sulfonyl pharmacophore at the 8-position distinct from the 8-sulfonamide reference compounds, potentially revealing structure-activity relationships for direct C-sulfonyl vs. sulfonamide-linked NF-κB inhibitors.

ADME Probe: Methylsulfonyl Metabolic Stability Assessment

The 8-methylsulfonyl substituent provides a defined metabolic liability (CYP-mediated demethylation) that can be exploited as a tool for assessing in vitro metabolic stability assay conditions [3]. By comparing the metabolic profiles of the 8-methylsulfonyl, 8-methylthio (precursor), and 8-methyl analogs in liver microsome or hepatocyte incubations, DMPK scientists can generate internally controlled data on how the 8-substituent oxidation state dictates clearance rate and metabolite identity—insights directly transferable to other sulfonyl-containing lead series.

Quote Request

Request a Quote for 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.